Ethyl 6-bromo-7-fluoro-1-benzofuran-2-carboxylate
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Overview
Description
Ethyl 6-bromo-7-fluorobenzo[b]furan-2-carboxylate is a chemical compound with the molecular formula C11H8BrFO3 . It is a derivative of benzofuran, a class of compounds that are ubiquitous in nature .
Molecular Structure Analysis
The InChI code for Ethyl 6-bromo-7-fluoro-1-benzofuran-2-carboxylate is 1S/C11H9BrFO3/c1-2-14-11(13)10-5-7-3-4-8(12)6-9(7)15-10/h3-6H,2H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The molecular weight of Ethyl 6-bromo-7-fluoro-1-benzofuran-2-carboxylate is 287.08 . The compound is a solid at room temperature .Scientific Research Applications
Anti-Tumor Activity
Benzofuran compounds, including “Ethyl 6-bromo-7-fluoro-1-benzofuran-2-carboxylate”, have been shown to have anti-tumor activities . They have been utilized as anticancer agents . For example, some substituted benzofurans have dramatic anticancer activities .
Antibacterial Activity
Benzofuran compounds also exhibit antibacterial activities . This makes them potential candidates for the development of new antibacterial drugs.
Anti-Oxidative Activity
The anti-oxidative activity of benzofuran compounds is another important application . They can potentially be used in the treatment of diseases caused by oxidative stress.
Anti-Viral Activity
Benzofuran compounds have been found to have anti-viral activities . For instance, a novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .
Drug Lead Compounds
Due to their biological activities and potential applications, benzofuran compounds are considered potential natural drug lead compounds .
Chemical Synthesis
Benzofuran compounds are also used in chemical synthesis . Novel methods for constructing benzofuran rings have been discovered, which are conducive to the construction of complex benzofuran ring systems .
These are just a few of the many potential applications of “Ethyl 6-bromo-7-fluoro-1-benzofuran-2-carboxylate”. The compound, like other benzofuran derivatives, has attracted the attention of chemical and pharmaceutical researchers worldwide due to its strong biological activities and potential applications .
Safety and Hazards
Mechanism of Action
Target of Action
Benzofuran compounds, in general, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
For example, some benzofuran compounds have been found to inhibit cell growth in various types of cancer cells .
Biochemical Pathways
For example, some benzofuran compounds have been found to have anti-tumor effects, suggesting they may affect pathways related to cell growth and proliferation .
properties
IUPAC Name |
ethyl 6-bromo-7-fluoro-1-benzofuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrFO3/c1-2-15-11(14)8-5-6-3-4-7(12)9(13)10(6)16-8/h3-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIFOHXFDINFVOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(O1)C(=C(C=C2)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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